2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, and it has been shown to be more selective towards ENT2 than ENT1 . This interaction results in the inhibition of ENTs, affecting the transport of nucleosides across the cell membrane .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway, as these transporters are responsible for the uptake of nucleosides, which are then converted into nucleotides within the cell . This can have downstream effects on DNA replication and repair, RNA transcription, and other processes that rely on nucleotides.
Result of Action
The inhibition of ENTs by this compound can result in decreased nucleotide synthesis, potentially affecting cell growth and proliferation . In the context of chemotherapy, this could lead to the death of cancer cells that rely on high rates of nucleotide synthesis .
Preparation Methods
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves several steps. One common method includes the reaction of 2-fluorophenylpiperazine with N-(2-phenylethyl)acetamide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Comparison with Similar Compounds
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A compound with anticonvulsant activity.
These compounds share structural similarities but differ in their specific targets, mechanisms of action, and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-8-4-5-9-19(18)24-14-12-23(13-15-24)16-20(25)22-11-10-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAFHWGWZWUYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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